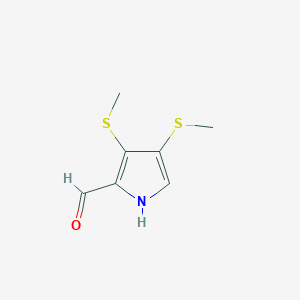
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The presence of two methylsulfanyl groups at the 3 and 4 positions and an aldehyde group at the 2 position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Methylsulfanyl Groups: The methylsulfanyl groups can be introduced via nucleophilic substitution reactions. For example, the reaction of a pyrrole derivative with methylthiol in the presence of a base can yield the desired product.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole derivative with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
Reduction: 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: can be compared with other similar compounds, such as:
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the methylsulfanyl groups, which may result in different chemical reactivity and biological activity.
3,4-Bis(methylsulfanyl)-1H-pyrrole: Lacks the aldehyde group, which may affect its ability to form covalent bonds with biomolecules.
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, which may influence its solubility and reactivity.
The uniqueness of This compound
Properties
CAS No. |
189090-45-7 |
|---|---|
Molecular Formula |
C7H9NOS2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
3,4-bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS2/c1-10-6-3-8-5(4-9)7(6)11-2/h3-4,8H,1-2H3 |
InChI Key |
YDLNILMSOCEDFS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CNC(=C1SC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


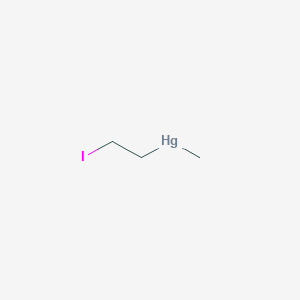
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
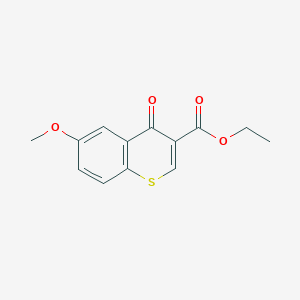
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
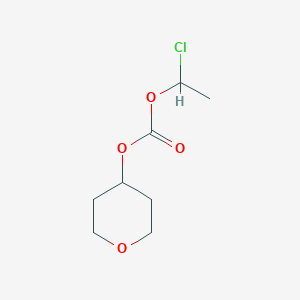
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
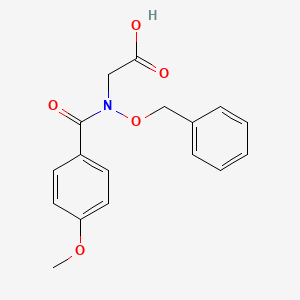
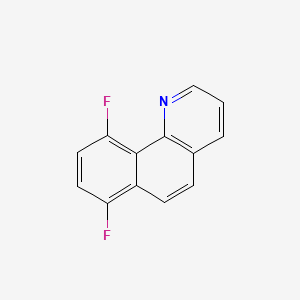
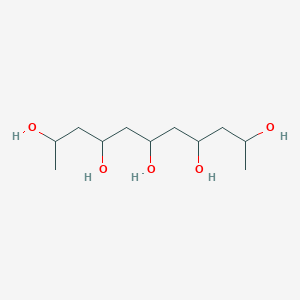

![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
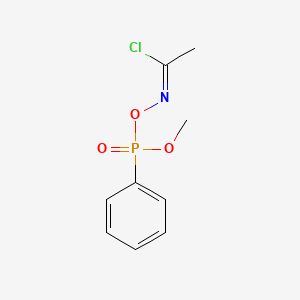
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
